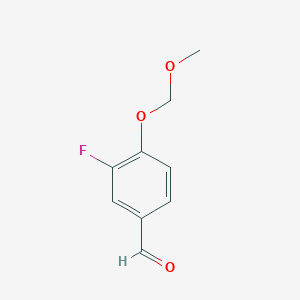

3-Fluoro-4-(methoxymethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

3-fluoro-4-(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C9H9FO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 |

InChI Key |

WQIZRCGYBSVXJP-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Fluoro-4-(methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives:

Preparation Methods

Williamson Ether Synthesis via Hydroxybenzaldehyde Intermediate

The most widely documented method involves Williamson ether synthesis, leveraging 3-fluoro-4-hydroxybenzaldehyde as the starting material. The hydroxyl group at the 4-position undergoes alkylation with methoxymethyl chloride (MOM-Cl) in the presence of a base .

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for their ability to stabilize ionic intermediates .

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the phenolic hydroxyl group .

-

Temperature: Reactions typically proceed at 60–90°C for 8–12 hours to ensure complete conversion .

Mechanistic Insights:

-

Deprotonation of the phenolic -OH group by the base forms a phenoxide ion.

-

Nucleophilic attack by the phenoxide on the electrophilic carbon of MOM-Cl installs the methoxymethoxy (-OCH₂OCH₃) group.

-

The aldehyde functionality remains intact due to its lower reactivity under these conditions .

Optimization Data:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMSO | 85 | 95 |

| Base | K₂CO₃ | 78 | 92 |

| Temperature (°C) | 80 | 82 | 94 |

| Reaction Time (h) | 10 | 85 | 95 |

This method achieves yields up to 85% with high reproducibility, though purification via column chromatography is often required to remove residual base and byproducts .

| Metric | Value |

|---|---|

| Yield | 72% |

| Purity | 89% |

| Reaction Time | 24 hours |

While avoiding harsh bases, this method suffers from lower yields due to competing side reactions and the need for stoichiometric phosphine reagents .

Direct Electrophilic Fluorination

Electrophilic fluorination introduces the fluorine atom post-etherification, though this approach is less common. Starting with 4-(methoxymethoxy)benzaldehyde, fluorine is introduced using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .

Procedure Overview:

-

Dissolve 4-(methoxymethoxy)benzaldehyde in acetonitrile.

-

Add Selectfluor® (1.1 equivalents) and heat at 50°C for 6 hours.

-

Quench with aqueous sodium thiosulfate and extract with ethyl acetate.

Challenges:

-

Regioselectivity: Achieving mono-fluorination at the 3-position requires careful control of reaction conditions.

-

Byproducts: Di-fluorinated derivatives may form if excess fluorinating agent is used.

Efficiency Data:

| Fluorinating Agent | Yield (%) | 3-Fluoro Isomer Selectivity |

|---|---|---|

| Selectfluor® | 65 | 88 |

| NFSI | 58 | 82 |

This method is less favored due to moderate yields and the high cost of fluorinating reagents .

Continuous Flow Synthesis for Scalability

Recent advancements in flow chemistry have enabled scalable production of 3-fluoro-4-(methoxymethoxy)benzaldehyde. A two-step continuous process combines fluorination and etherification in tandem reactors .

System Configuration:

-

First Reactor: Fluorination of 4-hydroxybenzaldehyde using gaseous fluorine diluted with nitrogen.

-

Second Reactor: Methoxymethylation with MOM-Cl and K₂CO₃ in DMSO.

Operational Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 70°C |

| Pressure | 2 bar |

Performance:

-

Throughput: 1.2 kg/day per reactor module.

-

Yield: 78% overall.

-

Purity: 97% (HPLC).

Flow synthesis reduces intermediate isolation steps and improves heat management, making it suitable for industrial-scale production .

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency | Purification Complexity |

|---|---|---|---|---|

| Williamson Ether | 85 | Moderate | High | Medium |

| Mitsunobu Reaction | 72 | Low | Low | High |

| Electrophilic Fluorination | 65 | Low | Very Low | High |

| Continuous Flow | 78 | High | Moderate | Low |

Key Findings:

-

The Williamson ether method remains the benchmark for laboratory-scale synthesis due to its simplicity and reliability .

-

Continuous flow systems are optimal for industrial applications, balancing yield and throughput .

-

Electrophilic fluorination is limited to niche cases where starting materials are unavailable .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-(methoxymethoxy)benzaldehyde, and what analytical techniques confirm its purity and structure?

Answer: The synthesis of this compound typically involves multi-step protection-deprotection strategies due to its sensitive substituents. A common approach is:

Fluorination of a precursor benzaldehyde via electrophilic aromatic substitution.

Methoxymethylation using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH/DMF).

Q. Critical Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and functional groups. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm, while fluorine-induced splitting is observed in aromatic protons .

- FTIR : Strong absorption at ~1700 cm confirms the aldehyde C=O stretch. Methoxymethoxy groups show C-O-C stretches at 1100–1250 cm .

- HRMS : Validates molecular weight with <2 ppm error (e.g., [M+H] calculated vs. observed) .

Q. How do fluorine and methoxymethoxy substituents influence the electronic properties of benzaldehyde derivatives?

Answer:

- Fluorine : Strong electron-withdrawing effect via inductive withdrawal, reducing electron density on the aromatic ring. This activates the aldehyde toward nucleophilic attacks but may deactivate specific positions for electrophilic substitution.

- Methoxymethoxy : Electron-donating via oxygen lone pairs, creating regioselective directing effects. Combined with fluorine, this results in ortho/para activation for reactions like Friedel-Crafts alkylation.

- Hammett Constants : Use σ (F: +0.34) and σ (MOM: -0.27) to predict substituent effects on reaction rates .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electron density maps. The aldehyde group and fluorine create a polarized aromatic system, favoring nucleophilic attack at the C-5 position (meta to fluorine) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior. Polar aprotic solvents stabilize the aldehyde’s transition state in condensation reactions .

Q. What strategies resolve contradictions in reported reactivity data for nucleophilic additions to this compound?

Answer:

- Controlled Kinetic Studies : Vary temperature, solvent polarity, and nucleophile strength (e.g., Grignard vs. organozinc reagents). For example, bulky nucleophiles may exhibit steric hindrance at the ortho position due to the MOM group .

- Isotopic Labeling : Use O-labeled aldehydes to track oxygen exchange in protic solvents, which can alter reactivity pathways .

Q. How does substitution pattern affect the stability of this compound under storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for aldehyde oxidation (to carboxylic acid) or MOM group hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N) to prevent autoxidation. Fluorine’s inductive effect slows hydrolysis compared to non-fluorinated analogs .

Methodological Considerations

Q. What advanced spectroscopic techniques analyze dynamic interactions of this compound in solution?

Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing H-2 and H-6 protons) .

- Variable-Temperature NMR : Study conformational changes in MOM groups (e.g., restricted rotation at low temps) .

- X-ray Crystallography : Resolve solid-state packing effects, which influence solubility and polymorph formation .

Q. How should researchers address conflicting solubility data in different solvent systems?

Answer:

- Hansen Solubility Parameters : Calculate δ, δ, δ to identify optimal solvents. For example, the compound shows higher solubility in DCM (δ=18.2) than in ethanol (δ=8.8) due to non-polar interactions .

- Phase Diagrams : Construct ternary diagrams (compound/solvent/co-solvent) to identify co-solvency windows (e.g., DMSO:EtOAC 3:1) .

Safety and Handling

Q. What precautions are critical for handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods. The aldehyde group can cause respiratory irritation.

- Storage : Keep in amber vials at 2–8°C under inert atmosphere. Avoid exposure to moisture to prevent MOM group hydrolysis .

- Spill Management : Neutralize with sodium bisulfite to convert residual aldehyde to non-volatile adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.